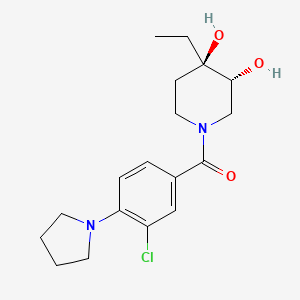

![molecular formula C17H24N4O2 B5571550 (1S*,5R*)-6-(cyclobutylmethyl)-3-(6-methoxy-4-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571550.png)

(1S*,5R*)-6-(cyclobutylmethyl)-3-(6-methoxy-4-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of diazabicyclo nonanones and related compounds often involves intricate steps including cyclization, condensation, and functional group modifications. Studies like those by Swayze (1997) and Latypova et al. (2008) highlight the solid-phase synthesis methodologies and the one-step reactions involving diethyl 3-oxoglutarate for constructing the bicyclic skeleton with diazabicyclo units (Swayze, 1997) (Latypova et al., 2008).

Molecular Structure Analysis

The molecular structure of diazabicyclo nonanones, such as the compound , is complex due to the presence of multiple nitrogen atoms and a bicyclic framework. Weber et al. (2001) and Acar et al. (2017) provide insights into the structural aspects through X-ray diffraction data, revealing significant distortion in the cyclohexane chairs due to axial nitrogen atoms and highlighting the molecular electrostatic potential and optimized structure parameters respectively (Weber et al., 2001) (Acar et al., 2017).

Chemical Reactions and Properties

The chemical reactivity of such compounds involves a range of reactions including cyclization, alkylation, and condensation. Mitsumoto and Nitta (2004) describe the synthesis of derivatives through enamine alkylation and dehydrating condensation reactions, demonstrating the compounds' aromatic nature and their potential in autorecycling oxidation processes (Mitsumoto & Nitta, 2004).

Physical Properties Analysis

Physical properties such as solubility, melting points, and crystalline structure are crucial for understanding the behavior of these compounds under various conditions. While specific studies on the compound "(1S*,5R*)-6-(cyclobutylmethyl)-3-(6-methoxy-4-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" are not available, research by Acar et al. (2017) on similar compounds can provide insights into these aspects, especially regarding crystallography and spectroscopy data (Acar et al., 2017).

Chemical Properties Analysis

Chemical properties, including reactivity with other compounds, stability under various conditions, and potential for further functionalization, are integral for assessing the utility of these compounds in broader chemical contexts. The work by Mitsumoto and Nitta (2004) illustrates the chemical versatility of diazabicyclo derivatives, showcasing their role in oxidation reactions and potential in synthetic chemistry (Mitsumoto & Nitta, 2004).

Wissenschaftliche Forschungsanwendungen

Synthesis and Receptor Affinity

This compound belongs to a class of stereoisomeric alcohols and methyl ethers derived from amino acids like (R)- and (S)-glutamate. These compounds have been synthesized through processes involving Dieckmann cyclization and stereoselective reductions. They show high affinity for σ1 receptors, which are implicated in various biological processes including neural signaling and cell proliferation. The methyl ethers of these compounds have demonstrated significant cytotoxic activity against human tumor cell lines, suggesting potential applications in cancer research (Geiger et al., 2007).

Biological Activity and Toxicity

Compounds related to "(1S*,5R*)-6-(cyclobutylmethyl)-3-(6-methoxy-4-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonan-7-one" have been explored for their biological activity and toxicity. Derivatives of 3,7-diazabicyclo[3.3.1]nonan-9-one have attracted attention for treating a wide range of diseases. Novel derivatives with isopropoxypropyl and ethoxypropyl substituents have shown local anesthetic activity and low toxicity in pharmacological screenings, making them candidates for further pharmacological studies (Malmakova et al., 2021).

Opioid Receptor Affinity

Another research avenue involves the synthesis of 3,7-diazabicyclo[3.3.1]nonan-9-ones with aryl rings, analyzing their affinity to mu-, delta-, and kappa-opioid receptors. The compounds displayed considerable affinity for kappa receptors, hinting at potential applications in developing treatments for conditions like rheumatoid arthritis (Siener et al., 2000).

Chemical Structure and Synthesis Techniques

The compound and its derivatives' chemical structures and synthesis techniques have been extensively studied. Methods like ring expansion of monocyclic beta-lactams to form bicyclic gamma-lactams and intramolecular nucleophilic trapping have been employed to synthesize novel compounds with potential pharmacological applications (Dekeukeleire et al., 2009).

Eigenschaften

IUPAC Name |

(1S,5R)-6-(cyclobutylmethyl)-3-(6-methoxypyrimidin-4-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N4O2/c1-23-16-7-15(18-11-19-16)20-9-13-5-6-14(10-20)21(17(13)22)8-12-3-2-4-12/h7,11-14H,2-6,8-10H2,1H3/t13-,14+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XOYWHNQKNZCMRO-UONOGXRCSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=NC(=C1)N2CC3CCC(C2)N(C3=O)CC4CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=NC=NC(=C1)N2C[C@@H]3CC[C@H](C2)N(C3=O)CC4CCC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1S,5R)-6-(cyclobutylmethyl)-3-(6-methoxypyrimidin-4-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5571467.png)

![2-[2-oxo-2-(1-piperidinyl)ethoxy]pyrimidine](/img/structure/B5571470.png)

![2-(1-azepanyl)-N'-[4-(methylthio)benzylidene]acetohydrazide](/img/structure/B5571471.png)

![N-[(3S*,4R*)-4-ethoxytetrahydro-3-furanyl]-3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanamide](/img/structure/B5571472.png)

![N-(2,5-dimethylphenyl)-6,8-dioxo-2,7-diazaspiro[4.4]nonane-2-carboxamide](/img/structure/B5571491.png)

![N'-{2-[(3-bromobenzyl)oxy]-5-methoxybenzylidene}-2-(4-bromophenoxy)acetohydrazide](/img/structure/B5571495.png)

![2-methyl-N-[1-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5571503.png)

![4-({4-[(2,5-dioxo-4-imidazolidinylidene)methyl]phenoxy}methyl)benzoic acid](/img/structure/B5571510.png)

![N-(5-chloro-2-pyridinyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5571517.png)

![3-ethyl-8-(2-phenoxybenzoyl)-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571523.png)

![(1S*,5R*)-3-[(3-ethyl-5-isoxazolyl)methyl]-6-(2-pyridinylmethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5571534.png)

![2-[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carboxamide](/img/structure/B5571542.png)